ZK756326 dihydrochloride

Description

Propriétés

IUPAC Name |

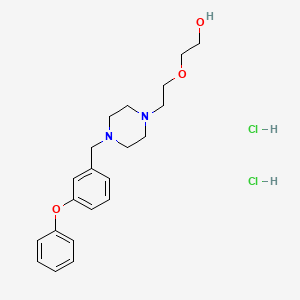

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZK756326 Dihydrochloride: A Selective CCR8 Agonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZK756326 dihydrochloride (B599025), a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8). This document details its pharmacological properties, the intracellular signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction to ZK756326 Dihydrochloride and CCR8

This compound is a small molecule that acts as a full agonist at the human CCR8. CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells. Its endogenous ligand is CCL1 (I-309). The activation of CCR8 is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. ZK756326 serves as a valuable tool for studying the biological functions of CCR8 and for the potential development of novel therapeutics.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: Binding Affinity of ZK756326 at Human CCR8

| Parameter | Value | Cell Line | Radioligand | Reference |

| IC₅₀ | 1.8 µM | U87 MG cells expressing human CCR8 | ¹²⁵I-CCL1 | [1][2] |

Table 2: Functional Activity of ZK756326 at Human CCR8

| Assay | Parameter | Value | Cell Line | Notes | Reference |

| Calcium Mobilization | EC₅₀ | 245 nM | Not specified | Full agonist activity. | |

| Chemotaxis | Activity | Induces cell migration | Jurkat.hCCR8 cells | Specific EC₅₀ not reported, but shown to induce migration. | [3] |

| β-Arrestin 1 Recruitment | Activity | Higher efficacy than CCL1 | Not specified | Gαi signaling-independent. | [3] |

Table 3: Selectivity Profile of ZK756326

| Receptor | IC₅₀ (µM) | Assay Type | Notes | Reference |

| 26 other GPCRs | >50 | Radioligand Binding | Tested at 50 µM. | [1] |

| 5-HT₁ₐ | 5.4 | Radioligand Binding | [1] | |

| 5-HT₂ₒ | 4.4 | Radioligand Binding | [1] | |

| 5-HT₂𝒸 | 34.8 | Radioligand Binding | [1] | |

| 5-HT₅ₐ | 16 | Radioligand Binding | [1] | |

| 5-HT₆ | 5.9 | Radioligand Binding | [1] | |

| α₂ₐ Adrenergic | <20 | Radioligand Binding | 65% inhibition at 20 µM. | [1] |

CCR8 Signaling Pathways Activated by ZK756326

Upon binding of ZK756326, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of ZK756326 to CCR8 by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Cell Membrane Preparation: Membranes are prepared from a cell line overexpressing human CCR8 (e.g., U87 MG cells).

-

Incubation: Membranes are incubated with a fixed concentration of ¹²⁵I-CCL1 and a range of concentrations of ZK756326 in a suitable binding buffer.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate membrane-bound radioligand from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and the IC₅₀ value is determined.

Calcium Mobilization Assay

This functional assay measures the ability of ZK756326 to stimulate an increase in intracellular calcium concentration upon CCR8 activation.

Detailed Methodology:

-

Cell Preparation: U87 MG cells expressing CCR8 are plated on poly-D-lysine-coated 96-well plates and cultured overnight.[1]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 3) for 60 minutes at 37°C in Hanks' balanced salt solution containing 20 mM HEPES, 3.2 mM CaCl₂, 1% (v/v) fetal bovine serum, and 2.5 mM probenecid.[1]

-

Signal Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of the agonist.

-

Agonist Addition: ZK756326 is added at various concentrations, and the fluorescence is monitored in real-time.

-

Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured, and dose-response curves are generated to determine the EC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of ZK756326 to induce the directed migration of CCR8-expressing cells.

Detailed Methodology:

-

Cell Preparation: CCR8-expressing cells (e.g., Jurkat.hCCR8) are washed and resuspended in assay medium.

-

Assay Setup: The cell suspension is added to the upper chamber of a Transwell plate, which is separated from the lower chamber by a porous membrane.

-

Agonist Addition: A solution of ZK756326 at various concentrations is added to the lower chamber.

-

Incubation: The plate is incubated for a few hours to allow cells to migrate through the membrane towards the agonist.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

Data Analysis: The chemotactic index is calculated as the fold increase in cell migration in the presence of the agonist compared to the control.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CCR8, a key event in GPCR desensitization and signaling.

Detailed Methodology:

-

Cell Line: A cell line engineered to express CCR8 fused to a reporter enzyme fragment and β-arrestin fused to a complementary enzyme fragment is used (e.g., PathHunter β-Arrestin GPCR Assay).

-

Cell Plating: Cells are plated in a multi-well plate and incubated.

-

Compound Addition: ZK756326 is added at various concentrations to the cells.

-

Incubation: The plate is incubated to allow for β-arrestin recruitment to the activated CCR8, leading to the complementation of the enzyme fragments.

-

Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

-

Data Analysis: Dose-response curves are generated to determine the potency and efficacy of ZK756326 in inducing β-arrestin recruitment. Studies have shown that small molecule agonists like ZK756326 can display higher efficacy in β-arrestin 1 recruitment compared to the endogenous ligand CCL1, and this recruitment occurs independently of Gαi signaling.[3]

Summary and Conclusion

This compound is a well-characterized selective agonist for CCR8. It demonstrates potent activity in functional assays such as calcium mobilization and induces key cellular responses like chemotaxis and β-arrestin recruitment. Its selectivity profile, while showing some interaction with serotonergic and adrenergic receptors at higher concentrations, indicates a significant window for its use as a specific CCR8 probe in vitro. The detailed experimental protocols provided in this guide offer a framework for the further investigation of CCR8 signaling and the evaluation of novel CCR8-targeting compounds. The biased agonism exhibited by ZK756326, particularly its enhanced efficacy for β-arrestin recruitment independent of Gαi signaling, highlights the complexity of CCR8 pharmacology and presents opportunities for the development of functionally selective therapeutics.

References

The Discovery and Development of ZK756326 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: ZK756326 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target in immunology and oncology. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of ZK756326 dihydrochloride (B599025), summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Discovery and Initial Characterization

ZK756326 was identified and characterized as a selective CCR8 agonist in a study published in 2006 by Haskell and colleagues. The compound was developed by Berlex Biosciences, a former subsidiary of Schering AG. The initial publication laid the groundwork for understanding its biological activity and selectivity.

Quantitative Biological Activity

The biological activity of ZK756326 has been assessed through various in vitro assays, primarily focusing on its interaction with the CCR8 receptor. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of ZK756326 at the Human CCR8 Receptor

| Assay Type | Parameter | Value | Cell Line | Reference |

| Radioligand Binding Assay | IC50 | 1.8 µM | U87 cells expressing human CCR8 | [1] |

| Calcium Mobilization | EC50 | 254 nM | Cells expressing human CCR8 | [2] |

| Extracellular Acidification | EC50 | 254 nM | Cells expressing human CCR8 | [2] |

Table 2: In Vitro Activity of ZK756326 at the Mouse CCR8 Receptor

| Assay Type | Parameter | Value | Cell Line | Reference |

| Extracellular Acidification | EC50 | 2.6 µM | Cells expressing mouse CCR8 | [2] |

Table 3: Selectivity Profile of ZK756326 against Other GPCRs

| Receptor Subtype | IC50 (µM) |

| 5-HT1A | 5.4 |

| 5-HT2B | 4.4 |

| 5-HT2C | 34.8 |

| 5-HT5A | 16 |

| Other 26 GPCRs | > 50 |

Data indicates greater than 28-fold selectivity for CCR8 over 26 other tested GPCRs.[2]

Signaling Pathway and Experimental Workflow

Activation of CCR8 by ZK756326 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαi protein, leading to downstream effects such as calcium mobilization and ERK phosphorylation.

Caption: CCR8 signaling cascade initiated by ZK756326.

The development and characterization of ZK756326 followed a standard preclinical drug discovery workflow, involving initial screening, functional assays, and selectivity profiling.

Caption: Preclinical development workflow for ZK756326.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC50) of ZK756326 for the human CCR8 receptor.

-

Cell Line: U87 astroglioma cells stably transfected with human CCR8.

-

Radioligand: [¹²⁵I]I-309 (CCL1), the endogenous ligand for CCR8.

-

Procedure:

-

Cell membranes from CCR8-expressing U87 cells are prepared.

-

Membranes are incubated with a constant concentration of [¹²⁵I]I-309 and varying concentrations of ZK756326.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a gamma counter.

-

IC50 values are calculated by non-linear regression analysis of the competition binding curves.

-

Calcium Mobilization Assay

-

Objective: To measure the functional agonist activity (EC50) of ZK756326 by quantifying intracellular calcium release.

-

Cell Line: Cells engineered to express human or mouse CCR8.

-

Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Procedure:

-

Cells are seeded in a 96-well plate and incubated overnight.

-

Cells are loaded with a calcium-sensitive dye.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of ZK756326 are added to the wells.

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

EC50 values are determined from the dose-response curves.

-

ERK Phosphorylation Assay

-

Objective: To assess the activation of the MAPK/ERK signaling pathway downstream of CCR8 activation.

-

Cell Line: Cells expressing CCR8, such as transfected cell lines or primary leukocytes.

-

Methodology: Western Blotting or cell-based ELISA.

-

Procedure (Western Blotting):

-

Cells are serum-starved and then stimulated with ZK756326 for various time points.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Chemotaxis Assay

-

Objective: To evaluate the ability of ZK756326 to induce directional migration of CCR8-expressing cells.

-

Cell Type: Leukocytes or other cells endogenously or recombinantly expressing CCR8.

-

Apparatus: Transwell migration chambers (e.g., Boyden chambers).

-

Procedure:

-

Varying concentrations of ZK756326 are placed in the lower chamber of the Transwell plate.

-

A suspension of CCR8-expressing cells is added to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

The plate is incubated for a period to allow for cell migration.

-

The number of cells that have migrated to the lower chamber is quantified by cell counting, fluorescent labeling, or other methods.

-

Synthesis

Detailed information regarding the specific synthetic route for ZK756326 dihydrochloride is not extensively available in the public domain. However, the synthesis of similar 1,4-disubstituted piperazine (B1678402) derivatives generally involves multi-step organic synthesis protocols. A plausible synthetic approach would involve the coupling of a suitably substituted benzyl (B1604629) derivative with a piperazine ethoxy ethanol (B145695) moiety.

In Vivo Studies and Pharmacokinetics

As of the current available literature, detailed in vivo efficacy and pharmacokinetic data for ZK756326 have not been extensively published. Further studies would be required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in relevant animal models of diseases where CCR8 plays a significant role.

Conclusion

This compound is a valuable tool compound for studying the biology of the CCR8 receptor. Its potent and selective agonist activity allows for the interrogation of CCR8-mediated signaling pathways and their roles in various physiological and pathological processes. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals interested in targeting the CCR8 receptor for therapeutic intervention. Further preclinical development, including comprehensive in vivo studies, will be necessary to fully elucidate its therapeutic potential.

References

Chemical structure and properties of ZK756326 dihydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various physiological and pathological processes, including immune responses and HIV infection. This document provides an in-depth technical guide on the chemical structure, physicochemical properties, and pharmacological characteristics of ZK756326 dihydrochloride. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound ZK756326. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride[1] |

| CAS Number | 1780259-94-0[1] |

| Synonyms | ZK-756326; ZK 756326; ZK756326[1] |

| Molecular Formula | C₂₁H₃₀Cl₂N₂O₃[1][2] |

| Molecular Weight | 429.38 g/mol [1][2] |

| SMILES Code | OCCOCCN1CCN(CC2=CC=CC(OC3=CC=CC=C3)=C2)CC1.[H]Cl.[H]Cl[1] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid powder[1] |

| Purity | >98% (typically ≥99.87%)[2][3] |

| Solubility | Soluble in water and DMSO[3] |

| Storage | Store at -20°C for long-term stability[4] |

Pharmacological Properties

ZK756326 is characterized as a selective agonist of the human CCR8 receptor. Its pharmacological profile is detailed in the following table.

| Parameter | Value | Receptor |

| IC₅₀ | 1.8 µM | Human CCR8 (inhibition of CCL1 binding)[3][4] |

| EC₅₀ | 245 nM | Human CCR8 (stimulation of extracellular acidification) |

| Mechanism of Action | Induces Gαi-mediated intracellular calcium mobilization and ERK phosphorylation.[3] | CCR8 |

| Selectivity | >28-fold selective for CCR8 over 26 other tested GPCRs. However, it also binds to several serotonin (B10506) (5-HT) receptor subtypes (5-HT₁ₐ, 5-HT₂ₒ, 5-HT₂𝒸, and 5-HT₅ₐ) with IC₅₀ values of 5.4, 4.4, 34.8, and 16 µM, respectively. | Various GPCRs |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key biological evaluation of this compound.

Synthesis of this compound

The synthesis of ZK756326, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol, can be achieved through a multi-step process involving the alkylation of a piperazine (B1678402) derivative. The final product is then converted to its dihydrochloride salt.

Step 1: Synthesis of 1-[(3-phenoxyphenyl)methyl]piperazine (B8811060)

-

To a solution of 1-(bromomethyl)-3-phenoxybenzene (B1329657) in a suitable solvent such as acetonitrile, add 1.5 equivalents of piperazine.

-

Add 2.0 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-[(3-phenoxyphenyl)methyl]piperazine.

Step 2: Synthesis of 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol (ZK756326)

-

Dissolve the crude 1-[(3-phenoxyphenyl)methyl]piperazine from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add 1.2 equivalents of 2-(2-chloroethoxy)ethanol (B196239) and 2.5 equivalents of a base like potassium carbonate.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude ZK756326 free base.

Step 3: Formation of this compound

-

Dissolve the crude ZK756326 free base in a minimal amount of a suitable organic solvent such as isopropanol (B130326) or a mixture of diethyl ether and methanol (B129727).

-

Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) in a stoichiometric amount (2 equivalents) while stirring.

-

A precipitate of this compound should form.

-

Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification

The crude this compound can be purified by recrystallization or chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or methanol/isopropanol.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Column Chromatography Protocol (for free base):

-

The crude ZK756326 free base can be purified by silica (B1680970) gel column chromatography.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane, followed by methanol in dichloromethane) to separate the desired product from impurities.

-

Collect the fractions containing the pure product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent to obtain the purified ZK756326 free base, which can then be converted to the dihydrochloride salt as described above.

CCR8 Competitive Radioligand Binding Assay

This assay measures the ability of ZK756326 to compete with a radiolabeled ligand for binding to the CCR8 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human CCR8 (e.g., HEK293 or CHO cells). Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand for CCR8 (e.g., ¹²⁵I-CCL1), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the ZK756326 concentration. Determine the IC₅₀ value, which is the concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of ZK756326 to stimulate an increase in intracellular calcium concentration, a hallmark of Gαq or Gαi-coupled GPCR activation.

-

Cell Preparation: Plate cells expressing CCR8 (e.g., U87 astroglioma cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37 °C.

-

Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the different concentrations of ZK756326 to the wells and immediately measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the ZK756326 concentration to generate a dose-response curve and determine the EC₅₀ value.

ERK Phosphorylation Western Blot Assay

This assay determines if ZK756326 stimulates the MAPK/ERK signaling pathway downstream of CCR8 activation.

-

Cell Treatment: Seed CCR8-expressing cells in a culture dish and grow to 70-80% confluency. Starve the cells in serum-free media for several hours before treatment. Treat the cells with different concentrations of ZK756326 for a specific time period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4 °C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative increase in ERK phosphorylation.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in a rodent model (e.g., mice or rats).

-

Animal Model: Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range. Acclimatize the animals for at least one week before the study.

-

Drug Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., saline for intravenous injection or a suspension in 0.5% carboxymethylcellulose for oral gavage). Administer a single dose of the compound to the animals.

-

Blood Sampling: Collect blood samples from a subset of animals at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The sampling site can be the tail vein, saphenous vein, or via cardiac puncture for terminal collection. Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of ZK756326 in the plasma samples.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of ZK756326 and the workflows for the described experimental protocols.

Caption: ZK756326 activates CCR8, leading to Gαi-mediated signaling and downstream effects.

Caption: Workflow for the CCR8 competitive radioligand binding assay.

Caption: Workflow for the intracellular calcium mobilization assay.

References

ZK756326 dihydrochloride CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZK756326 dihydrochloride (B599025), a non-peptide agonist of the C-C chemokine receptor 8 (CCR8). This document consolidates key chemical and biological data, outlines experimental methodologies for its characterization, and visualizes its signaling pathways and experimental workflows.

Core Compound Data

ZK756326 dihydrochloride is a small molecule investigated for its selective agonistic activity on CCR8, a G protein-coupled receptor (GPCR) involved in immune responses.[1][2]

| Property | Value | Source |

| CAS Number | 1780259-94-0 | [1][2][3][4] |

| Molecular Weight | 429.38 g/mol | [2][3][4][5] |

| Molecular Formula | C₂₁H₃₀Cl₂N₂O₃ | [2][3][4] |

| Purity | ≥98% | [1] |

| Appearance | Crystalline solid | [1] |

| Synonyms | ZK-756326, ZK 756326 | [3][4] |

| IUPAC Name | 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride | [3] |

Mechanism of Action and Signaling Pathway

ZK756326 acts as an agonist at the CCR8 receptor.[1][2] Its binding initiates a signaling cascade that is predominantly dependent on the Gαi subunit of the G protein complex.[1] This activation leads to downstream cellular responses, most notably an increase in intracellular calcium concentration.[1][2] While it is a full agonist for calcium mobilization, its signaling profile can differ from that of the endogenous ligand, CCL1, particularly concerning cell migration, suggesting it may act as a biased agonist.[1]

Studies have shown that ZK756326 inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC₅₀ value of 1.8 µM.[4][5] While demonstrating selectivity for CCR8, it has been observed to interact with some serotonergic and adrenergic receptors at higher concentrations.[2]

Figure 1: ZK756326-mediated CCR8 signaling pathway.

Experimental Protocols

The characterization of this compound typically involves a series of in vitro assays to determine its binding affinity, functional activity, and selectivity.

Receptor Binding Assay

Objective: To determine the affinity of ZK756326 for the CCR8 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human CCR8 receptor.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1), and varying concentrations of ZK756326.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through a filter mat that traps the cell membranes.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is the concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand.

Figure 2: Workflow for a CCR8 receptor binding assay.

Calcium Mobilization Assay

Objective: To measure the functional agonistic activity of ZK756326 by detecting changes in intracellular calcium levels following CCR8 activation.

Methodology:

-

Cell Culture: Cells expressing the CCR8 receptor (e.g., U87 MG cells) are cultured in 96-well plates.[2]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca²⁺.[2]

-

Compound Addition: Varying concentrations of ZK756326 are added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time using a plate reader with kinetic reading capabilities, such as a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the concentration of ZK756326. A dose-response curve is generated to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.

Selectivity Profile

To assess the specificity of ZK756326, binding competition assays are performed against a panel of other G protein-coupled receptors. At a concentration of 50 µM, ZK756326 has shown greater than 28-fold selectivity for CCR8 over 26 other GPCRs.[2] However, it displays some off-target activity at serotonergic receptors (5-HT₁ₐ, 5-HT₂ₙ, 5-HT₂ₙ, and 5-HT₅ₐ) with IC₅₀ values of 5.4, 4.4, 34.8, and 16 µM, respectively.[1][2]

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of this CCR8 agonist.

References

- 1. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

ZK756326 Dihydrochloride: An In-depth Technical Guide on its Effect on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immune responses. A key functional consequence of ZK756326 dihydrochloride binding to CCR8 is the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous cellular signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound on intracellular calcium levels, detailed experimental protocols for its characterization, and a summary of the available quantitative data.

Introduction

This compound has been identified as a full agonist of the CCR8 receptor, meaning it is capable of eliciting a maximal receptor-mediated response. One of the primary and most readily measurable downstream effects of CCR8 activation by this compound is a dose-responsive increase in the concentration of free cytosolic calcium. This elevation in intracellular calcium is a crucial signaling event that can trigger a cascade of cellular processes, including enzyme activation, gene transcription, and cell migration. Understanding the specifics of this calcium mobilization is fundamental to elucidating the pharmacological profile of this compound and its potential therapeutic applications.

Signaling Pathway of this compound-Induced Calcium Mobilization

The increase in intracellular calcium initiated by this compound is primarily mediated through the Gαi subunit of the heterotrimeric G protein coupled to CCR8. Activation of the Gαi pathway is a hallmark of CCR8 signaling. While the broader CCR8 signaling can also involve Gαq and Gβγ subunits, the predominant pathway for calcium release stimulated by CCR8 agonists involves Gαi. This signaling cascade can be effectively blocked by pertussis toxin, a known inhibitor of Gαi signaling.

Upon binding of this compound to CCR8, the Gαi subunit is activated. This activation, often in concert with the Gβγ subunits, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding event opens the IP₃ receptor channels, leading to a rapid efflux of Ca²⁺ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration.

Figure 1. Signaling pathway of this compound-induced intracellular calcium release.

Quantitative Data

The following table summarizes the available quantitative data regarding the effect of this compound on intracellular calcium levels and related receptor binding.

| Parameter | Value | Cell Line | Comments |

| IC₅₀ (CCL1 Binding Inhibition) | 1.8 µM | CCR8-expressing cells | This value indicates the concentration of this compound required to inhibit the binding of the natural CCR8 ligand, CCL1 (also known as I-309), by 50%.[1][2][3] |

| Agonist Type | Full Agonist | CCR8-expressing cells | This compound is capable of producing the maximum possible calcium mobilization response mediated by CCR8.[1][2][3] |

| Cross-desensitization | Observed | CCR8-expressing cells | Pre-treatment with this compound desensitizes the receptor to a subsequent stimulation by CCL1, and vice-versa, indicating they act through the same receptor.[1][2][3] |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the effect of this compound on intracellular calcium levels.

Intracellular Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This assay is a high-throughput method to measure changes in intracellular calcium concentration in response to receptor agonists.

Materials:

-

Cell Line: U87 MG cells stably expressing human CCR8.

-

Reagents:

-

This compound

-

CCL1 (positive control)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 3)

-

Probenecid (B1678239) (anion transport inhibitor to prevent dye leakage)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Cell culture medium

-

Poly-D-lysine

-

-

Equipment:

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader with liquid handling capabilities

-

96-well, black-walled, clear-bottom microplates

-

Standard cell culture incubator (37°C, 5% CO₂)

-

Centrifuge

-

Experimental Workflow:

Figure 2. Workflow for the intracellular calcium mobilization assay.

Procedure:

-

Cell Plating:

-

Coat the wells of a 96-well, black-walled, clear-bottom microplate with poly-D-lysine according to the manufacturer's instructions.

-

Seed the CCR8-expressing U87 MG cells into the wells at a predetermined density (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well).

-

Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3) and probenecid in the assay buffer.

-

Aspirate the cell culture medium from the wells.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.

-

Prepare solutions of a positive control (e.g., a known concentration of CCL1) and a vehicle control (assay buffer with the same final concentration of the solvent used for the drug).

-

-

FLIPR Assay and Data Acquisition:

-

Place the cell plate into the FLIPR instrument.

-

Program the instrument to add the prepared compound solutions to the wells.

-

Measure the baseline fluorescence for a short period before the addition of the compounds.

-

Initiate the automated addition of the this compound dilutions, positive control, and vehicle control to their respective wells.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

-

Conclusion

This compound is a valuable tool for studying the biology of the CCR8 receptor. Its action as a full agonist leads to a robust and dose-dependent increase in intracellular calcium levels, primarily through the Gαi-PLC-IP₃ signaling pathway. The experimental protocols outlined in this guide provide a framework for the reliable and quantitative assessment of this key functional response. Further characterization of the downstream consequences of this calcium signal will continue to enhance our understanding of the physiological and pathological roles of CCR8 and the therapeutic potential of its modulation.

References

Inhibition of CCL1 binding by ZK756326 dihydrochloride.

An In-depth Technical Guide on the Inhibition of CCL1 Binding by ZK756326 Dihydrochloride (B599025)

Introduction

The C-C motif chemokine ligand 1 (CCL1), also known as I-309, is a secreted glycoprotein (B1211001) that plays a significant role in immunoregulatory and inflammatory processes.[1][2] It is primarily secreted by activated T cells, monocytes, and macrophages.[1] CCL1 exerts its biological effects by binding to its specific G protein-coupled receptor, the C-C chemokine receptor 8 (CCR8).[1] The CCL1-CCR8 signaling axis is a key mediator of chemotaxis, attracting monocytes, macrophages, and particularly Th2 lymphocytes to sites of inflammation.[1] This pathway is implicated in various physiological and pathological conditions, including autoimmune diseases, allergic inflammation, and cancer, making CCR8 a promising therapeutic target.[3][4]

ZK756326 dihydrochloride is a potent, selective, nonpeptide small molecule that interacts with CCR8.[5] While it is classified as a full agonist of the CCR8 receptor, it functions as a competitive inhibitor of the binding of the natural ligand, CCL1.[6][7][8] This dual characteristic—displacing the endogenous ligand while simultaneously activating the receptor—positions ZK756326 as a valuable pharmacological tool for dissecting the complexities of CCR8 signaling and function. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to the interaction of ZK756326 with the CCL1-CCR8 axis.

Mechanism of Action

This compound acts as a competitive agonist at the CCR8 receptor. It directly binds to the receptor, thereby physically preventing the binding of the endogenous chemokine CCL1.[6][8] Upon binding, ZK756326 functions as a full agonist, initiating a cascade of intracellular signaling events typically associated with CCR8 activation.[6][9] This includes Gαi-protein-mediated signaling, a dose-responsive increase in intracellular calcium, and the stimulation of extracellular acidification in cells expressing human CCR8.[6][9]

A key consequence of its agonistic activity is the cross-desensitization of the receptor to CCL1.[6][10] By activating and internalizing the receptor, ZK756326 renders the cell less responsive to subsequent stimulation by the natural ligand. Studies have also revealed that small molecule agonists like ZK756326 can act as biased agonists, evoking a different subset of the receptor's signaling repertoire compared to chemokine ligands, particularly concerning Gβγ signaling and cell migration.[11]

Quantitative Data Presentation

The following tables summarize the binding affinity, functional potency, and selectivity of this compound.

Table 1: Binding Affinity and Functional Potency of ZK756326

| Assay Type | Target | Cell Line | Value | Reference |

|---|---|---|---|---|

| Binding Inhibition (IC₅₀) | Human CCR8 | U87 cells | 1.8 µM | [5][6][7] |

| Agonist Activity (EC₅₀) | Human CCR8 | - | 245 nM |[10] |

Table 2: Off-Target Selectivity Profile of ZK756326

| Off-Target Receptor | Binding Inhibition (IC₅₀) | Notes | Reference |

|---|---|---|---|

| 5-HT₂B | 4.4 µM | Serotonergic Receptor | [6][7] |

| 5-HT₁A | 5.4 µM | Serotonergic Receptor | [6][7] |

| 5-HT₆ | 5.9 µM | Serotonergic Receptor | [6][7] |

| 5-HT₅A | 16 µM | Serotonergic Receptor | [6][7] |

| α₂A | <20 µM | Adrenergic Receptor (65% inhibition at 20 µM) | [6][7] |

| 5-HT₂C | 34.8 µM | Serotonergic Receptor | [6][7] |

| 26 other GPCRs | >50 µM | Broad panel screening | [6][7] |

| CCR3, CXCR3, CXCR4, CCR5 | No agonist activity | Chemokine Receptors |[10] |

Signaling Pathways and Mechanisms

The interaction of CCL1 and ZK756326 with CCR8 initiates distinct but overlapping signaling cascades.

CCL1-CCR8 Signaling Pathway Binding of CCL1 to CCR8 activates the heterotrimeric G-protein, primarily Gαi. This leads to the dissociation of the Gαi and Gβγ subunits, which initiate downstream signaling. Key events include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺), and the activation of the MAPK/ERK pathway, ultimately resulting in cellular responses such as chemotaxis and regulation of apoptosis.[1][2]

ZK756326 Mechanism of Action ZK756326 competitively binds to CCR8, blocking CCL1 access. As an agonist, it independently activates the Gαi pathway, leading to calcium mobilization and receptor desensitization. This prevents CCL1 from eliciting its own specific cellular responses.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are based on methods described in the cited literature.

1. CCL1 Binding Competition Assay

This assay quantifies the ability of ZK756326 to inhibit the binding of a labeled CCL1 ligand to cells expressing CCR8.

-

Cell Preparation:

-

Culture U87 MG cells stably expressing human CCR8 (U87.CD4.hCCR8) under standard conditions.[6][12]

-

On the day of the assay, harvest the cells and resuspend them in a suitable binding buffer (e.g., HEPES buffer with 0.5% BSA, 0.01% Sodium Azide, pH 7.4).[13]

-

Adjust the cell density to a pre-optimized concentration (e.g., 3.3 x 10⁵ cells/ml).[13]

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

Prepare a solution of radiolabeled or fluorescently labeled CCL1 (e.g., ¹²⁵I-CCL1 or hCCL1-AF647) at a fixed concentration, typically near its Kd value.[13][14]

-

In a 96-well plate, add the ZK756326 dilutions to triplicate wells.

-

Add the labeled CCL1 solution to all wells.

-

Add the cell suspension to all wells to initiate the binding reaction.

-

Incubate the plate for 1-2 hours at 37°C or room temperature, allowing the binding to reach equilibrium.[13][14]

-

Measure the bound signal using an appropriate detection system (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorophores).

-

Data is analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[14]

-

2. Intracellular Calcium Mobilization Assay

This functional assay measures the ability of ZK756326 to act as an agonist by detecting transient increases in cytoplasmic free calcium.

-

Cell Preparation:

-

Plate U87.CD4.hCCR8 cells on poly-D-lysine-coated black, clear-bottom 96-well plates at 10,000 cells/well and culture overnight.[6]

-

On the day of the assay, remove the culture medium.

-

Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Calcium 3) for 60 minutes at 37°C in a loading buffer (e.g., Hanks' balanced salts solution with 20 mM HEPES, 3.2 mM CaCl₂, 1% FBS, and 2.5 mM probenecid).[7]

-

-

Assay Procedure:

-

Prepare serial dilutions of ZK756326, CCL1 (positive control), and buffer (negative control).

-

Place the 96-well plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Measure the baseline fluorescence for each well.

-

Add the agonist dilutions to the wells and immediately begin measuring fluorescence changes over time.[6][7]

-

The increase in fluorescence corresponds to the concentration of intracellular free Ca²⁺.

-

For cross-desensitization experiments, perform a first addition of an agonist (e.g., 3 µM ZK756326) followed by a second addition of 100 nM CCL1 to measure the blunted response.[6][7]

-

3. Chemotaxis (Cell Migration) Assay

This assay assesses the ability of ZK756326 to induce cell migration, a key function of chemokine signaling.

-

Assay Setup:

-

Use a Transwell migration system with polycarbonate membrane inserts (e.g., 5 µm pore size).

-

Prepare a cell suspension of CCR8-expressing cells (e.g., Jurkat.hCCR8 or primary T-cells) in migration medium (e.g., RPMI with 1% BSA and 25 mM HEPES) at a density of approximately 3 x 10⁵ cells per insert.[9][15]

-

-

Assay Procedure:

-

Prepare serial dilutions of ZK756326 or CCL1 in migration medium and add them to the lower wells of the Transwell plate.[9]

-

Add the cell suspension to the upper inserts.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[15][16]

-

After incubation, remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber, typically by using a flow cytometer.[9][16]

-

A migration index is calculated as the ratio of cells migrating in response to the agonist versus the buffer control.[9]

-

To test for antagonism, a fixed concentration of CCL1 is added to the bottom well along with serial dilutions of the potential inhibitor.[15]

-

References

- 1. CCL1 - Wikipedia [en.wikipedia.org]

- 2. CCL1 C-C motif chemokine ligand 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]

- 5. shellchemtech.com [shellchemtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ZK 756326 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. selleckchem.com [selleckchem.com]

- 10. ZK 756326, non-peptide CCR8 chemokine receptor agonist (CAS 1780259-94-0) | Abcam [abcam.com]

- 11. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

ZK756326 Dihydrochloride: A Technical Guide to its Application in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) with significant implications in immunology, particularly in the context of T-cell mediated responses.[1][2] This technical guide provides an in-depth overview of ZK756326 dihydrochloride, its mechanism of action, and its application in immunological research. Detailed experimental protocols for key assays are provided, along with quantitative data and visualizations of relevant signaling pathways and workflows to facilitate its use in laboratory settings. While some commercial sources have erroneously listed ZK756326 as an androgen receptor antagonist, the primary scientific literature firmly establishes its role as a CCR8 agonist.

Introduction to this compound

This compound is a small molecule that acts as a full agonist of the human CC chemokine receptor 8 (CCR8).[1][2][3] CCR8 is a key chemokine receptor expressed on various immune cells, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes. Its natural ligand is CCL1 (I-309). The activation of CCR8 is involved in the trafficking and function of these cells, making it a receptor of interest in inflammatory diseases, autoimmune disorders, and cancer immunotherapy. ZK756326 provides a valuable pharmacological tool for studying the biological roles of CCR8.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₁H₃₀Cl₂N₂O₃ |

| Molecular Weight | 429.38 g/mol |

| CAS Number | 1780259-94-0 |

| Appearance | Solid powder |

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity on CCR8.

| Parameter | Species | Value | Assay | Reference |

| IC₅₀ (CCL1 binding inhibition) | Human | 1.8 µM | Radioligand binding assay | [1][2][3] |

| EC₅₀ (Extracellular acidification) | Human | 254 nM | Cytosensor Microphysiometer | |

| EC₅₀ (Extracellular acidification) | Mouse | 2.6 µM | Cytosensor Microphysiometer |

Mechanism of Action & Signaling Pathway

This compound functions as a full agonist at the CCR8, initiating downstream signaling cascades comparable to the endogenous ligand, CCL1.[1][2][3] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype. This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Simultaneously, the dissociation of Gβγ subunits from Gαi activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a hallmark of CCR8 activation that can be measured in a calcium flux assay.[1][2][3]

Furthermore, CCR8 activation by ZK756326 stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Receptor activation also promotes the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.

Experimental Protocols

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by ZK756326.

Detailed Methodology:

-

Cell Preparation:

-

Culture CCR8-expressing cells (e.g., CHO-K1 or HEK293 stable transfectants) to 70-80% confluency.

-

Harvest cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Plate the cells in a 96-well, black-walled, clear-bottom plate at a density of 10,000-50,000 cells per well and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid (B1678239) can be included to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a 2X stock solution of this compound in assay buffer. Perform serial dilutions to create a dose-response curve.

-

-

Measurement:

-

Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the this compound solution to the wells.

-

Continue to measure the fluorescence intensity kinetically for 60-120 seconds to capture the calcium transient.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of ZK756326.

-

Plot the peak response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

Chemotaxis Assay (Transwell Migration)

This assay quantifies the ability of ZK756326 to induce directed migration of CCR8-expressing cells.

Detailed Methodology:

-

Cell Preparation:

-

Culture CCR8-expressing cells (e.g., primary T-cells or a CCR8-transfected cell line) and serum-starve for 2-4 hours prior to the assay.

-

Resuspend the cells in serum-free RPMI 1640 medium containing 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Use a 24-well plate with Transwell inserts (typically with a 5 µm pore size for lymphocytes).

-

In the lower wells, add 600 µL of serum-free medium containing various concentrations of this compound. Include a negative control (medium alone) and a positive control (e.g., 100 ng/mL CCL1).

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry (by acquiring events for a fixed period of time).

-

-

Data Analysis:

-

Calculate the Chemotactic Index by dividing the number of cells that migrated in the presence of ZK756326 by the number of cells that migrated in the negative control.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CCR8, a key step in receptor desensitization and signaling. Commercial platforms such as the DiscoverX PathHunter® assay are commonly used.

Detailed Methodology (based on PathHunter® principle):

-

Cell Line:

-

Use a cell line engineered to co-express a ProLink (PK)-tagged CCR8 and an Enzyme Acceptor (EA)-tagged β-arrestin.

-

-

Cell Plating:

-

Plate the PathHunter® CCR8 cells in a 384-well white, solid-bottom assay plate according to the manufacturer's protocol and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the compound dilutions to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes.

-

-

Measurement:

-

Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis:

-

Plot the luminescence signal against the ZK756326 concentration and fit the data to determine the EC₅₀.

-

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in the CCR8 signaling cascade.

Detailed Methodology:

-

Cell Treatment:

-

Plate CCR8-expressing cells and serum-starve overnight to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.

-

Conclusion

This compound is a well-characterized and selective CCR8 agonist that serves as an invaluable tool for immunological research. Its ability to potently activate CCR8 allows for the detailed investigation of this receptor's role in immune cell trafficking, activation, and function. The experimental protocols provided in this guide offer a robust framework for researchers to utilize ZK756326 in studying CCR8-mediated signaling and its physiological consequences.

References

Technical Whitepaper: The Role of C-C Chemokine Receptor 8 (CCR8) in HIV Infection and its Investigation Using ZK756326 Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus (HIV-1) entry into host cells is a complex process primarily mediated by the CD4 receptor and a coreceptor, typically CCR5 or CXCR4. However, the virus can utilize alternative coreceptors, expanding its cellular tropism and pathogenic potential. C-C Chemokine Receptor 8 (CCR8) has been identified as a functional coreceptor for various HIV-1 strains, including those that are T-cell tropic, macrophage-tropic, and dual-tropic.[1][2] This is particularly relevant in specific cellular environments like the thymus, where CCR8 is highly expressed and may contribute to HIV-1-induced pathogenesis.[3][4] Understanding the interaction between HIV-1 and CCR8 is crucial for developing novel therapeutic strategies. This document provides a technical overview of the role of CCR8 in HIV-1 infection and details the use of ZK756326 dihydrochloride (B599025), a potent nonpeptide CCR8 agonist, as a chemical probe to investigate this interaction. We present its pharmacological data, delineate the CCR8 signaling pathway, propose a mechanism for its antiviral activity, and provide detailed experimental protocols for its characterization.

The Role of CCR8 as an HIV-1 Coreceptor

CCR8, a G protein-coupled receptor (GPCR), is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes.[5][6] Its primary endogenous ligand is CCL1 (also known as I-309).[5] Several studies have confirmed that CCR8 can function as a coreceptor for HIV-1 entry.

-

Coreceptor Function: CCR8 has been shown to support infection by diverse HIV-1 strains in transfected cell lines.[3] More importantly, studies on primary human thymocytes, which naturally express high levels of CCR8, demonstrate that the receptor can be used by X4, R5, and dual-tropic (X4R5) HIV-1 strains for productive infection.[3][4]

-

Inhibition by Natural Ligand: The natural CCR8 ligand, I-309 (CCL1), potently inhibits HIV-1 envelope-mediated cell-cell fusion and viral infection in a dose-dependent manner.[1][4] This competitive inhibition provides strong evidence for the specific interaction between the HIV-1 envelope glycoprotein (B1211001) (Env) and CCR8 during viral entry.

-

Cellular Tropism: The expression of CCR8 on brain-derived cells and T-cells suggests its role in the tropism of HIV-1 for these cell types, potentially contributing to neurological complications and immune dysregulation.[2]

ZK756326 Dihydrochloride: A Pharmacological Probe for CCR8

This compound is a small molecule, nonpeptide compound that acts as a potent agonist for the CCR8 receptor.[7][8][9] While seemingly counterintuitive for an antiviral investigation, its agonist activity provides a unique tool to modulate receptor function and study its role in HIV entry.

Data Presentation: Pharmacological Profile

Quantitative analysis reveals the potency and selectivity of ZK756326. It inhibits the binding of the natural ligand CCL1 while simultaneously activating the receptor's downstream signaling pathways.

Table 1: Pharmacological Profile of this compound at CCR8

| Parameter | Species | Value | Description | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | Human | 1.8 µM | Concentration causing 50% inhibition of the CCR8 ligand I-309 (CCL1) binding. | [7][10] |

| EC₅₀ | Human | 254 nM | Concentration causing 50% of maximal effect in stimulating extracellular acidification. | [8] |

| EC₅₀ | Mouse | 2.6 µM | Concentration causing 50% of maximal effect in stimulating extracellular acidification. | [8] |

| Activity | Human | Full Agonist | Dose-responsively elicits an increase in intracellular calcium and cross-desensitizes the receptor's response to CCL1. |[7][9] |

Table 2: Selectivity Profile of ZK756326 (Tested at 50 µM)

| Receptor Target | IC₅₀ (µM) | Selectivity over CCR8 (Fold) | Reference(s) |

|---|---|---|---|

| CCR8 | 1.8 | - | [10] |

| 5-HT₁A | 5.4 | ~0.3x | [8][10] |

| 5-HT₂B | 4.4 | ~0.4x | [8][10] |

| 5-HT₂C | 34.8 | ~19x | [8][10] |

| 5-HT₅A | 16 | ~9x | [8][10] |

| 5-HT₆ | 5.9 | ~3x | [10] |

| Adrenergic α2A | <20 | <11x | [10] |

| 26 Other GPCRs | >50 | >28x |[10] |

Note: The compound shows some off-target activity at several serotonin (B10506) (5-HT) receptors, which should be considered when designing and interpreting experiments.

Mechanism of Action

CCR8 Signaling Pathway

Upon activation by a ligand like CCL1 or an agonist like ZK756326, CCR8 undergoes a conformational change and couples primarily to the Gαi subtype of heterotrimeric G proteins.[5] This initiates a downstream signaling cascade.

-

Gαi Activation: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ-Mediated Signaling: The Gβγ subunit dissociates and can activate other effectors, such as phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG.

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

MAPK/ERK Pathway: CCR8 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, promoting cell proliferation and survival.[5]

The culmination of these signals results in cellular responses such as chemotaxis, gene transcription modulation, and cell survival.

Proposed Mechanism of ZK756326-Mediated HIV Inhibition

Despite being a functional agonist, ZK756326 inhibits HIV fusion.[8] The most plausible mechanism is that by potently and persistently activating CCR8, ZK756326 induces classical GPCR regulatory processes: desensitization and internalization . This renders the CCR8 receptor unavailable on the cell surface for the HIV-1 Env glycoprotein to bind, effectively blocking viral entry. This is supported by findings that ZK756326 cross-desensitizes the receptor to its natural ligand, CCL1.[7][9]

Experimental Protocols

To investigate the interaction between ZK756326, CCR8, and HIV-1, several key in vitro assays are required.

Calcium Mobilization Assay

This assay measures the ability of ZK756326 to act as a CCR8 agonist by quantifying the release of intracellular calcium.

Materials:

-

Cells stably expressing human CCR8 (e.g., U87-CD4-CCR8 or CHO-K1/CCR8).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and CCL1 (positive control).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

-

Cell Plating: Seed CCR8-expressing cells into the microplate and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C to allow for dye uptake.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Preparation: Prepare serial dilutions of ZK756326 and CCL1 in assay buffer in a separate compound plate.

-

FLIPR Measurement: a. Place both the cell plate and compound plate into the FLIPR instrument. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument will automatically add the compounds from the compound plate to the cell plate. d. Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes).

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular Ca²⁺. Plot the peak fluorescence response against the compound concentration and fit to a dose-response curve to determine the EC₅₀.[7]

HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the ability of ZK756326 to inhibit HIV-1 entry in a single-cycle infection model.

Materials:

-

HEK293T cells for virus production.

-

TZM-bl reporter cells (express CD4, CCR5, CXCR4 and contain an LTR-driven luciferase reporter gene). These cells must be co-transfected to also express CCR8.

-

HIV-1 Env expression plasmid (for a strain known to use CCR8), an HIV-1 packaging plasmid (Env-deficient, luciferase reporter), and a CCR8 expression plasmid.

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagent and a luminometer.

Methodology:

-

Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 packaging, Env, and CCR8 expression plasmids. Harvest the virus-containing supernatant after 48-72 hours.[11]

-

Cell Plating: Seed TZM-bl/CCR8 cells in a 96-well white, solid-bottom plate and incubate overnight.

-

Compound Incubation: Prepare serial dilutions of ZK756326. Pre-incubate the TZM-bl/CCR8 cells with the compound dilutions for 1 hour at 37°C.

-

Infection: Add a standardized amount of HIV-1 pseudovirus to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.

-

Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral entry for each ZK756326 concentration relative to the virus-only control. Determine the IC₅₀ value from the resulting dose-response curve.[11]

Conclusion and Future Directions

CCR8 is a validated, albeit less canonical, coreceptor for HIV-1 infection, contributing to viral pathogenesis in specific cellular compartments. The small molecule this compound, while a functional CCR8 agonist, serves as an invaluable research tool. Its ability to inhibit HIV-1 entry, likely through agonist-induced receptor internalization and desensitization, highlights a potential therapeutic strategy. By rendering the CCR8 coreceptor unavailable to the virus, such compounds can effectively block infection.

Future research should focus on:

-

Confirming the mechanism of ZK756326-mediated inhibition through receptor internalization studies.

-

Evaluating the efficacy of this approach against a broader panel of primary HIV-1 isolates.

-

Developing CCR8-targeted molecules with improved selectivity and pharmacokinetic profiles.

The investigation of CCR8's role in HIV infection opens new avenues for the development of entry inhibitors, a class of antiretrovirals that remains critical in the fight against HIV/AIDS.[12] The principles learned from studying ZK756326 can inform the design of next-generation therapeutics targeting this important viral coreceptor.

References

- 1. The CC chemokine I-309 inhibits CCR8-dependent infection by diverse HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the chemokine receptor TER1/CCR8 expressed in brain-derived cells and T cells as a new coreceptor for HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR8 on Human Thymocytes Functions as a Human Immunodeficiency Virus Type 1 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR8 on human thymocytes functions as a human immunodeficiency virus type 1 coreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. ZK-756326 dihydrochloride | CAS 1780259-94-0 | Sun-shinechem [sun-shinechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. New targets for HIV drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ZK756326 Dihydrochloride in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. Its composition plays a pivotal role in tumor progression, metastasis, and response to therapy. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Regulatory T cells (Tregs) are critical mediators of this immunosuppression. The chemokine receptor CCR8 has emerged as a promising therapeutic target due to its preferential expression on tumor-infiltrating Tregs. ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist of the CCR8 receptor. This technical guide provides an in-depth analysis of the function of ZK756326 dihydrochloride within the TME, focusing on its mechanism of action, effects on immune cells, and potential therapeutic implications.

This compound: A CCR8 Agonist